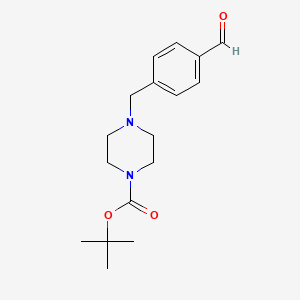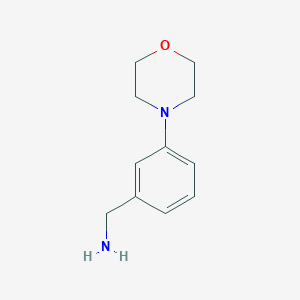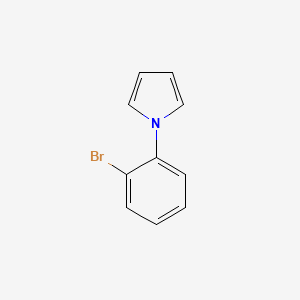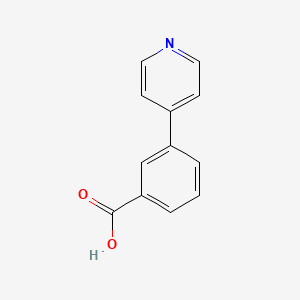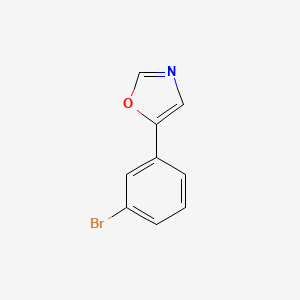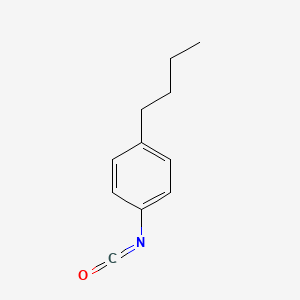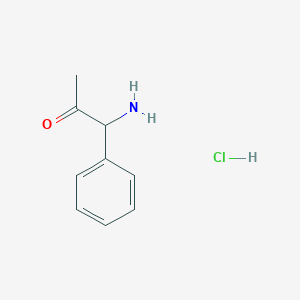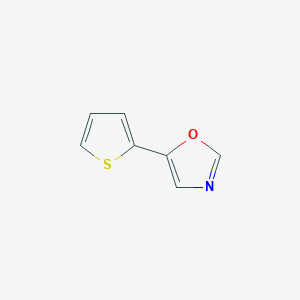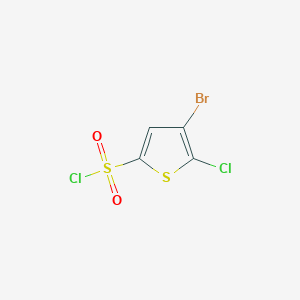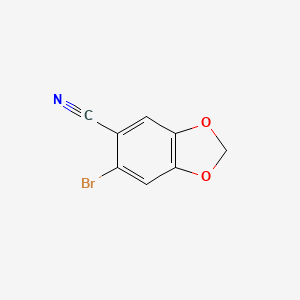
6-Bromo-1,3-benzodioxole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves nucleophilic reactions and regioselective bromination. For instance, the synthesis of 6-bromo-1-butyl-3-ethoxycarbonyl-2-(N-methyl-N-phenylamino)methyl-5-(1,2,3,4-tetrazol-5-yl)methoxyindole was achieved by reacting 5-hydroxyindole with chloroacetonitrile, followed by regioselective bromination and further condensation with N-methyl-N-phenylamine . Although the exact synthesis of 6-Bromo-1,3-benzodioxole-5-carbonitrile is not described, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Bromo-1,3-benzodioxole-5-carbonitrile can be deduced using analytical and spectral data. For example, the structure of chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide was determined based on their analytical and spectral data after reacting 6-methylchromone-3-carbonitrile with various nucleophiles . X-ray crystallographic analysis was used to confirm the structure of phthalocyanines with eight benzylchalcogeno substituents . These techniques could be used to analyze the molecular structure of 6-Bromo-1,3-benzodioxole-5-carbonitrile.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar functional groups to 6-Bromo-1,3-benzodioxole-5-carbonitrile has been studied. For instance, 6-methylchromone-3-carbonitrile exhibited reactivity towards nucleophilic reagents, leading to a variety of heterocyclic systems . The reactivity of 6-Bromo-1,3-benzodioxole-5-carbonitrile could also be explored under nucleophilic conditions to synthesize novel heterocyclic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-Bromo-1,3-benzodioxole-5-carbonitrile are not directly reported, the properties of similar brominated and nitrile-containing compounds can be inferred. For example, the UV-vis spectra and electrochemical properties of phthalocyanines with benzylchalcogeno substituents were studied using cyclic voltammetry . These methods could be applied to determine the properties of 6-Bromo-1,3-benzodioxole-5-carbonitrile, such as its absorption characteristics and electrochemical behavior.
科学的研究の応用
Synthesis and Chemical Interactions
6-Bromo-1,3-benzodioxole-5-carbonitrile has been explored in the context of synthetic chemistry and chemical interactions. For instance, the regioselective hydrodehalogenation of dihaloisothiazole-carbonitriles has been studied, highlighting the chemical versatility and reactivity of these compounds. The study demonstrated the conversion of 3,5-dibromoisothiazole-4-carbonitrile into various derivatives, reflecting the compound's potential in synthetic applications (Ioannidou & Koutentis, 2011).
Molecular Composition and Computational Analysis
Computational calculations and analysis of similar compounds, like 5-bromo-3-nitropyridine-2-carbonitrile, have been conducted to understand their molecular structure, energy, and interactions with proteins. These studies use computational tools to predict the behavior and properties of these compounds, which is crucial for designing drugs and understanding molecular interactions (Arulaabaranam et al., 2021).
Synthesis and Structural Elaboration
The compound's role in the synthesis of novel structures and derivatives has been widely reported. For instance, studies have shown how bromine migration in lithiated benzodioxoles can be manipulated to produce various derivatives, showcasing the compound's utility in structural elaboration and synthesis of complex molecules (Gorecka, Leroux, & Schlosser, 2004).
Antibacterial Activity
Compounds derived from 6-Bromo-1,3-benzodioxole-5-carbonitrile have been evaluated for their antibacterial activity. Novel cyanopyridine derivatives have been synthesized and tested against various bacteria, demonstrating the potential of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
特性
IUPAC Name |
6-bromo-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAZLOORQHTWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377428 |
Source


|
| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,3-benzodioxole-5-carbonitrile | |
CAS RN |
6120-26-9 |
Source


|
| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

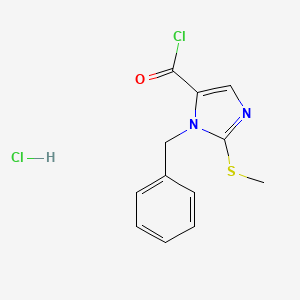
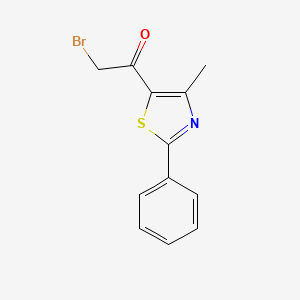
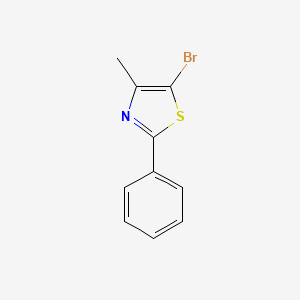
![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)
